Kotalanol

描述

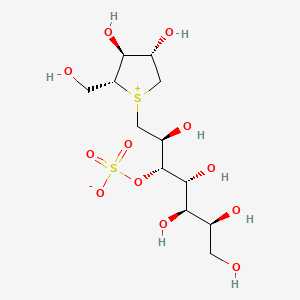

Kotalanol is a potent natural α-glucosidase inhibitor isolated from the roots and stems of the plant Salacia reticulata, which is traditionally used in Ayurvedic medicine for the treatment of diabetes. This compound has a unique thiosugar sulfonium sulfate structure and exhibits significant antidiabetic properties by inhibiting the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of kotalanol involves several steps, starting from readily available sugars. One of the key steps includes the formation of a thiosugar sulfonium intermediate, which is then converted into this compound through a series of chemical reactions. The synthetic route typically involves the use of protecting groups to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound is still under development, with research focusing on optimizing the yield and purity of the compound. The process involves the extraction of this compound from the plant Salacia reticulata, followed by purification using chromatographic techniques. Advances in biotechnological methods are also being explored to enhance the production efficiency .

化学反应分析

Types of Reactions: Kotalanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and halides are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted this compound analogs .

科学研究应用

Kotalanol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying thiosugar chemistry and sulfonium ion reactivity.

Biology: Investigated for its role in inhibiting carbohydrate-hydrolyzing enzymes and its potential as a dietary supplement for managing blood sugar levels.

Medicine: Explored for its antidiabetic properties and potential use in developing new therapeutic agents for diabetes management.

作用机制

Kotalanol exerts its effects by inhibiting the enzyme α-glucosidase, which is responsible for breaking down carbohydrates into glucose in the small intestine. By inhibiting this enzyme, this compound reduces the rate of glucose absorption, thereby lowering postprandial blood glucose levels. The molecular target of this compound is the active site of α-glucosidase, where it binds and prevents the enzyme from catalyzing the hydrolysis of carbohydrates .

相似化合物的比较

Kotalanol is unique among α-glucosidase inhibitors due to its thiosugar sulfonium sulfate structure. Similar compounds include:

Salacinol: Another potent α-glucosidase inhibitor isolated from Salacia reticulata, with a similar mechanism of action but different structural features.

Neothis compound: A related compound with a slightly different thiosugar structure, exhibiting similar antidiabetic properties.

Acarbose: A clinically used α-glucosidase inhibitor with a different chemical structure but similar therapeutic effects

This compound stands out due to its higher potency and unique structural features, making it a valuable compound for further research and development in the field of diabetes management .

生物活性

Kotalanol, a naturally occurring compound isolated from the roots and stems of Salacia reticulata, has garnered significant attention due to its potent biological activities, particularly as an α-glucosidase inhibitor. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential therapeutic applications, supported by data tables and case studies.

This compound is characterized as a sulfonium-ion thiosugar. Its structure comprises a 1-deoxyheptosyl-3-sulfate anion and a 1-deoxy-4-thio-D-arabinofuranosyl sulfonium cation. The compound exhibits strong inhibitory activity against α-glucosidases, enzymes responsible for carbohydrate metabolism, thereby influencing glucose absorption in the intestines.

Inhibition Mechanism

This compound's mechanism involves competitive inhibition of α-glucosidase, which prevents the hydrolysis of oligosaccharides into monosaccharides. This action helps regulate postprandial blood glucose levels, making this compound a candidate for managing diabetes.

Efficacy as an α-Glucosidase Inhibitor

Research indicates that this compound displays more potent inhibitory effects against sucrase compared to other known inhibitors like salacinol and acarbose. In vitro studies have demonstrated that this compound can significantly reduce the activity of various α-glucosidases.

Comparative Inhibition Potency

| Compound | Inhibition Activity (IC50) | Source |

|---|---|---|

| This compound | 0.5 µM | Salacia reticulata |

| Salacinol | 0.7 µM | Salacia reticulata |

| Acarbose | 2.0 µM | Synthetic drug |

1. Antidiabetic Effects

A study conducted on diabetic rats showed that oral administration of this compound significantly lowered blood glucose levels compared to control groups. The results indicate that this compound not only inhibits α-glucosidase but also improves overall glycemic control.

2. Antiviral Activity

This compound has also been evaluated for its antiviral properties. In a study involving H1N1-infected mice, extracts from Salacia reticulata, rich in this compound, resulted in a significant reduction in cough incidence and pulmonary inflammation when administered at a dosage of 0.6 mg/day .

Structural Studies and Binding Affinity

Homology modeling studies have provided insights into the binding affinity of this compound with human α-glucosidases. Docking simulations revealed that this compound forms multiple hydrogen bonds with key amino acid residues within the enzyme's active site, enhancing its inhibitory potency .

Future Directions in Research

The ongoing exploration of this compound includes:

- Structural Modifications : Developing analogues to enhance efficacy and reduce side effects.

- Clinical Trials : Evaluating long-term safety and effectiveness in human subjects.

- Mechanistic Studies : Further elucidating the molecular pathways influenced by this compound.

属性

IUPAC Name |

[(2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O12S2/c13-1-5(15)10(19)11(20)12(24-26(21,22)23)7(17)4-25-3-6(16)9(18)8(25)2-14/h5-20H,1-4H2/t5-,6+,7+,8+,9-,10+,11+,12+,25?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKXVFDVAGCPBS-GTEYUELZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C([S+]1CC(C(C(C(C(CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([S+]1C[C@H]([C@H]([C@@H]([C@@H]([C@H](CO)O)O)O)OS(=O)(=O)[O-])O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655282 | |

| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214491-07-3 | |

| Record name | (2S,3S,4R,5R,6S)-1-[(2R,3S,4S)-3,4-Dihydroxy-2-(hydroxymethyl)thiolan-1-ium-1-yl]-2,4,5,6,7-pentahydroxyheptan-3-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。